9,21-Dichloro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione
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Overview
Description
Mometasone is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly found in topical formulations, nasal sprays, and inhalers to treat conditions such as eczema, psoriasis, allergic rhinitis, and asthma . Mometasone furoate, a derivative of mometasone, is the form most frequently used in medical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mometasone is synthesized through a multi-step process starting from pregna-1,4-diene-3,20-dione. The synthesis involves several key steps, including chlorination, hydroxylation, and esterification . The reaction conditions typically involve the use of reagents such as thionyl chloride, pyridine, and furoic acid .
Industrial Production Methods
Industrial production of mometasone furoate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing advanced techniques such as High-Performance Liquid Chromatography (HPLC) for purification . The use of automated systems and stringent quality control measures ensures consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
Mometasone undergoes various chemical reactions, including:
Oxidation: Mometasone can be oxidized to form its corresponding ketone derivatives.
Reduction: Reduction reactions can convert mometasone to its alcohol forms.
Substitution: Halogenation and esterification are common substitution reactions involving mometasone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Thionyl chloride for chlorination and furoic acid for esterification.
Major Products
The major products formed from these reactions include various derivatives of mometasone, such as mometasone furoate and other esterified forms .
Scientific Research Applications
Mometasone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of corticosteroid synthesis and reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Mechanism of Action
Mometasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes . Mometasone also inhibits the activity of enzymes like cytochrome P450 2C8, which plays a role in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
- Dexamethasone
- Triamcinolone acetonide
- Budesonide
- Fluticasone
Uniqueness
Mometasone has a higher binding affinity for glucocorticoid receptors compared to many other corticosteroids, making it more potent . It also has a favorable safety profile, with minimal systemic absorption when used topically or intranasally . This makes it particularly effective for long-term use in managing chronic inflammatory conditions .
Properties
IUPAC Name |
9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIIKPVHVRXHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869439 |
Source
|
Record name | 9,21-Dichloro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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